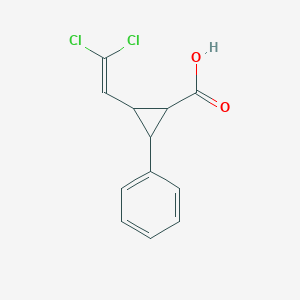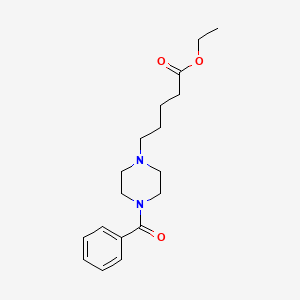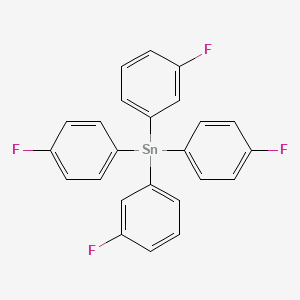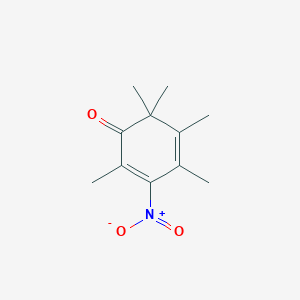
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of cyclopropane carboxylic acid, featuring a dichloroethenyl group and a phenyl group. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its versatile applications and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid typically involves the reaction of 3-phenylcyclopropane-1-carboxylic acid with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as DMF (dimethylformamide) and a solvent like n-hexane. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from a methanol-water mixture, are common practices to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
科学的研究の応用
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an insecticide and acaricide.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, as an insecticide, it acts on the nerve cell membrane to disrupt the sodium channel current, leading to delayed repolarization and paralysis of pests . This disruption is primarily due to the compound’s ability to bind to and inhibit the function of sodium channels in the nervous system.
類似化合物との比較
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, featuring a 3-phenoxybenzyl group.
Cyfluthrin: Another insecticide with a cyano group and a 4-fluoro-3-phenoxyphenyl group.
Dichlorvos: An organophosphate insecticide with a 2,2-dichloroethenyl group .
Uniqueness
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroethenyl group enhances its reactivity, while the phenyl group contributes to its stability and potential biological activity.
特性
CAS番号 |
63649-21-8 |
|---|---|
分子式 |
C12H10Cl2O2 |
分子量 |
257.11 g/mol |
IUPAC名 |
2-(2,2-dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-9(14)6-8-10(11(8)12(15)16)7-4-2-1-3-5-7/h1-6,8,10-11H,(H,15,16) |
InChIキー |
DXFQNJWMFLUOIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C2C(=O)O)C=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)


